molecular formula C8H9FN2O B2506757 3-Fluoro-4-methylbenzamide oxime CAS No. 175277-86-8; 238742-80-8

3-Fluoro-4-methylbenzamide oxime

Cat. No.: B2506757
CAS No.: 175277-86-8; 238742-80-8
M. Wt: 168.171
InChI Key: RCNTZYAQXVFCBQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNTZYAQXVFCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238742-80-8
Record name 238742-80-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Fluoro-N'-hydroxy-4-methylbenzenecarboximidamide
  • CAS No.: 175277-86-8
  • Molecular Formula : C₈H₉FN₂O
  • Molecular Weight : 168.17 g/mol
  • Structure : A benzamide oxime derivative featuring a fluorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring, with an oxime (-NHOH) functional group .

Physicochemical Properties :

  • Physical State : Crystalline solid (purity ≥96%)
  • Stability : Stable under recommended storage conditions (-20°C) .
  • Applications : Used as an intermediate in pharmaceutical synthesis and chemical research, particularly in developing bioactive molecules .

Structural Analogues: Fluorinated and Methyl-Substituted Benzamide Oximes

4-Methylbenzamide Oxime (CAS 19227-13-5)
  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.2 g/mol
  • Key Differences : Lacks the fluorine substituent at the 3-position, resulting in reduced electronegativity and altered reactivity.
  • Applications : Used as a crystalline building block in drug discovery, with UV/Vis absorption maxima at 222 nm and 259 nm .

Comparison Table :

Property 3-Fluoro-4-methylbenzamide Oxime 4-Methylbenzamide Oxime
Molecular Weight 168.17 g/mol 150.2 g/mol
Substituents 3-F, 4-CH₃ 4-CH₃
Stability Stable at -20°C Stable ≥4 years at -20°C
Applications Pharma intermediates Drug discovery

Thermal Stability: Comparison with Tetrazole-Based Oximes

Compounds such as di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit higher thermal stability due to extensive hydrogen-bonding networks:

  • Decomposition Temperatures: Di(1H-tetrazol-5-yl) methanone oxime: 288.7°C 5,5′-(hydrazonomethylene)bis(1H-tetrazole): 247.6°C
4-Methylpentan-2-one Oxime (CAS 105-44-2)
  • Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319).
Phosgene Oxime (CX)
  • Toxicity : A potent chemical warfare agent causing severe tissue damage and pain.

Pharmaceutical Relevance: Olesoxime (TRO19622)

  • Structure: Cholesterol-derived oxime (C₂₇H₄₅NO) with syn/anti-isomerism.
  • Applications : Neuroprotective agent in clinical trials for ALS and spinal muscular atrophy.
  • Contrast : While olesoxime leverages lipophilicity for CNS penetration, 3-fluoro-4-methylbenzamide oxime’s smaller size and fluorinated structure may favor diverse medicinal chemistry applications .

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